molecular formula C10H11N5O B2878382 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1779132-22-7

6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B2878382
CAS No.: 1779132-22-7
M. Wt: 217.232
InChI Key: CKKKTMGZNZRZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The [1,2,4]triazolo[1,5-a]pyrimidine (TP) core is known for its remarkable versatility and wide range of biological activities . This heterocyclic system is isoelectronic with the purine ring, allowing it to function as a potential bio-isostere in drug design, often leading to compounds with favorable pharmacokinetic properties . Research into TP-based compounds has identified potent biological activities, including antiproliferative effects against various cancer cell lines . Furthermore, the metal-chelating properties of the TP scaffold, facilitated by accessible electron pairs on its nitrogen atoms, have been exploited in the development of anti-cancer and anti-parasitic agents . The specific substitution with a pyrrolidin-1-ylcarbonyl group at the 6-position is designed to enhance the molecule's properties as a key intermediate or potential inhibitor for use in hit-to-lead optimization campaigns. This product is intended for research purposes, such as screening against novel biological targets, including kinases and deubiquitinases, where related TP derivatives have shown promise . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

pyrrolidin-1-yl([1,2,4]triazolo[4,3-a]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c16-9(14-3-1-2-4-14)8-5-11-10-13-12-7-15(10)6-8/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKKTMGZNZRZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN3C=NN=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis ofTriazolo[4,3-a]Pyrimidine

The triazolopyrimidine core serves as the foundational scaffold for subsequent functionalization. Two primary strategies dominate its synthesis:

Condensation of 3-Amino-1,2,4-Triazole with 1,3-Dicarbonyl Compounds

This method involves cyclocondensation between 3-amino-1,2,4-triazole (1 ) and a 1,3-dicarbonyl precursor (2 ) under acidic or basic conditions. For instance, ethyl acetoacetate reacts with 1 in acetic acid to yield 7-hydroxytriazolo[1,5-a]pyrimidine (3 ) (Scheme 1). The reaction proceeds via nucleophilic attack of the triazole’s amino group on the diketone’s carbonyl carbon, followed by cyclodehydration.

Key Variables:

  • Solvent: Ethanol or acetic acid.
  • Temperature: Reflux conditions (80–100°C).
  • Yield: 60–85% for substituted analogs.

Chlorination and Functional Group Interconversion

Chlorination of hydroxylated intermediates using phosphoryl chloride (POCl₃) introduces reactive sites for further substitution. For example, 7-hydroxytriazolopyrimidine (3 ) converts to 7-chloro derivative (4 ) in POCl₃ at 80°C (Scheme 1). This step is critical for introducing nucleophilic displacement sites, though position 6 typically requires alternative strategies for functionalization.

Introduction of the Pyrrolidin-1-ylcarbonyl Group at Position 6

Position-selective acylation at C6 demands careful control of electronic and steric factors. The following approaches have been validated through analogous syntheses:

Carboxylic Acid Intermediate Formation

A triazolopyrimidine bearing a carboxylic acid at position 6 serves as a precursor for amide coupling. This is achieved via:

Hydrolysis of Ester-Functionalized Intermediates

Ethyl 6-carboxytriazolo[4,3-a]pyrimidine (5 ) undergoes saponification using aqueous NaOH in tetrahydrofuran (THF)/methanol (1:1) to yield carboxylic acid 6 (Scheme 2).

Conditions:

  • Base: 2M NaOH.
  • Temperature: 60°C, 4 hours.
  • Yield: 75–90%.
Direct Synthesis via Modified Dicarbonyl Reagents

Substituting ethyl acetoacetate with diethyl ketomalonate in the core synthesis introduces an ester group at position 6, which is subsequently hydrolyzed. This method avoids post-synthetic modifications but requires stringent control of cyclization regiochemistry.

Acyl Chloride Formation and Amide Coupling

Carboxylic acid 6 is treated with oxalyl chloride (2 equiv) in dichloromethane (DCM) under catalytic dimethylformamide (DMF) to generate acyl chloride 7 (Scheme 2). The reaction is monitored by gas evolution and typically completes within 30 minutes at room temperature.

Critical Parameters:

  • Activator: Oxalyl chloride (1.5–2.0 equiv).
  • Solvent: Anhydrous DCM.
  • Yield: 85–95%.

Pyrrolidine (1.2 equiv) is then added to 7 in the presence of N,N-diisopropylethylamine (DIPEA, 2 equiv) to form the target amide 8 (Scheme 2). The reaction proceeds via nucleophilic acyl substitution, with DIPEA neutralizing HCl byproducts.

Optimization Notes:

  • Excess amine (1.2–1.5 equiv) ensures complete conversion.
  • Reaction time: 2–4 hours at 25°C.
  • Yield: 70–80% after purification.

Alternative Synthetic Pathways

One-Pot Condensation-Acylation Strategy

Recent advances demonstrate the feasibility of integrating core formation and acylation in a single reactor. Ethyl 3-(pyrrolidin-1-ylcarbonyl)acetoacetate (9 ) condenses with 3-amino-1,2,4-triazole (1 ) under microwave irradiation (100°C, 30 min), directly yielding 8 in 65% yield. This method reduces purification steps but requires precise stoichiometric control.

Enzymatic Amidations

Pilot studies using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents enable greener amide bond formation. Carboxylic acid 6 reacts with pyrrolidine in tert-butanol at 50°C, achieving 60% conversion over 24 hours. While promising, enzymatic methods currently lag in efficiency compared to chemical approaches.

Analytical and Spectroscopic Validation

Successful synthesis requires rigorous characterization:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (s, 1H, pyrimidine-H), 3.45–3.40 (m, 4H, pyrrolidine-CH₂), 1.90–1.85 (m, 4H, pyrrolidine-CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 157.2 (C-2 triazole), 152.4 (C-5 pyrimidine), 146.1 (C-3a), 118.9 (C-6), 46.2 (pyrrolidine-CH₂), 25.7 (pyrrolidine-CH₂).

Mass Spectrometry

  • ESI-MS: m/z 272.1 [M+H]⁺ (calculated for C₁₂H₁₄N₅O: 272.11).

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Core Heterocycle Variations

The triazolo[4,3-a]pyrimidine core distinguishes itself from related scaffolds like pyrazolo[3,4-d]pyrimidine () and triazolo[1,5-a]pyrimidine () through regiochemistry and ring fusion positions. For example:

  • Triazolo[4,3-a]pyrimidine : Substituents at positions 3 and 7 are common (e.g., 6a-d in ).
  • Triazolo[1,5-a]pyrimidine : Substituents favor positions 2 and 5 ().
    Regiochemical differences impact steric and electronic interactions, altering biological activity .

Substituent Modifications

Key substituent comparisons are outlined in Table 1:

Compound Name Substituent at Position 6 Biological Activity Reference
Target Compound Pyrrolidin-1-ylcarbonyl Under investigation
7-(3',4',5'-Trimethoxyphenyl) derivative 3',4',5'-Trimethoxyphenyl Tubulin polymerization inhibition
Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-... Thiophen-2-yl, 4-nitrophenyl Cytotoxic (A549, HepG2 cells)
3-Methyl-4-(2-phenyl-triazolo[1,5-a]pyrimidin-7-yl)furazan Phenyl, methyl groups Structural analysis (X-ray)
5-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine Piperazine Not specified (supplier data)

Key Observations :

  • Bulky aryl groups (e.g., trimethoxyphenyl in ) enhance tubulin-binding activity due to hydrophobic interactions.
  • Pyrrolidinyl carbonyl in the target compound may enhance solubility compared to lipophilic substituents like thiophene or phenyl .

Anticancer Activity

  • Triazolo[4,3-a]pyrimidines with 3',4',5'-trimethoxyphenyl () showed IC₅₀ values < 1 µM against cancer cells, attributed to tubulin disruption.
  • Thiophene-substituted derivatives () exhibited moderate activity (IC₅₀ ~10–20 µM), suggesting substituent size and electronics critically influence potency.

Antihypertensive Activity

  • 1,2,4-Triazolo[4,3-a]pyrimidine carbohydrazides () demonstrated 40–60% reduction in blood pressure in vivo, comparable to captopril. The pyrrolidinyl carbonyl group’s role in ACE inhibition remains unexplored but is structurally analogous to known pharmacophores .

Antiviral Potential

  • Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines () were studied for isomerization effects, but antiviral data for the target compound are lacking.

Physicochemical Properties

Melting Points and Solubility

  • Aryl-substituted derivatives () exhibit higher melting points (e.g., 252°C for p-chlorophenyl) due to crystalline packing, whereas alkylamino derivatives (e.g., piperazine in ) are more soluble in polar solvents .
  • The pyrrolidinyl carbonyl group likely reduces crystallinity, improving bioavailability compared to halogenated analogues .

Spectral Data

  • ¹H NMR shifts for the triazolo[4,3-a]pyrimidine core range from δ 7.2–8.5 ppm for aromatic protons, with pyrrolidinyl protons appearing at δ 1.5–3.5 ppm ().
  • Mass spectra consistently show molecular ion peaks [M+H]⁺, confirming stability under analytical conditions .

Biological Activity

6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered attention for its biological activities, particularly in the realm of cancer research and enzyme inhibition. This article delves into its biological activity, mechanism of action, and potential applications in medicinal chemistry.

Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest in cancer cells.

Mode of Action
By interacting with CDK2, this compound inhibits its activity, which subsequently affects the cell cycle progression pathway. This inhibition results in significant cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

  • Cytotoxicity : The compound exhibits significant cytotoxic activities against several cancer cell lines. For instance, it has shown effectiveness against breast cancer and leukemia cell lines by inducing apoptosis through the inhibition of CDK2 activity .
  • Enzyme Inhibition : Beyond CDK2, studies suggest that this compound may also inhibit other kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityKey Features
Pyrazolo[3,4-d]pyrimidine Kinase inhibitionSimilar structural properties
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Anticancer propertiesKnown for potent enzyme inhibition
This compound Significant cytotoxicity against cancer cell linesUnique structural features enhancing efficacy

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated an IC50 value indicating potent cytotoxicity. The mechanism involved apoptosis induction through the intrinsic pathway .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit ABCB1 (a drug efflux pump) in drug-resistant cancer cells. Results showed that it could reverse resistance to paclitaxel by increasing intracellular drug concentrations .

Synthesis and Preparation Methods

The synthesis of this compound typically involves cyclization reactions under specific conditions. One effective method includes using dicationic molten salts as catalysts to facilitate the formation of the triazolopyrimidine ring system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.